2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Pyridazinone SAR Naphthalene regioisomerism Molecular recognition

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one (C24H20N2O4, MW 400.43) is a synthetic pyridazin-3(2H)-one derivative featuring a 3,4-dimethoxyphenyl ketone substituent at the N2 position and a naphthalen-1-yl group at the C6 position of the pyridazinone core. This compound has been catalogued in screening libraries including the ChemDiv collection and is indexed in ChEMBL (CHEMBL3617994) and BindingDB (BDBM50120492).

Molecular Formula C24H20N2O4
Molecular Weight 400.4 g/mol
Cat. No. B12183684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Molecular FormulaC24H20N2O4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)OC
InChIInChI=1S/C24H20N2O4/c1-29-22-12-10-17(14-23(22)30-2)21(27)15-26-24(28)13-11-20(25-26)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3
InChIKeySYGKNDHGALYSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one: A Structurally Distinct Pyridazinone for Specialized Screening Applications


2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one (C24H20N2O4, MW 400.43) is a synthetic pyridazin-3(2H)-one derivative featuring a 3,4-dimethoxyphenyl ketone substituent at the N2 position and a naphthalen-1-yl group at the C6 position of the pyridazinone core. This compound has been catalogued in screening libraries including the ChemDiv collection and is indexed in ChEMBL (CHEMBL3617994) and BindingDB (BDBM50120492) [1]. The 1-naphthyl substitution pattern distinguishes it from the more common 2-naphthyl isomer and other pyridazinone analogs, conferring unique molecular recognition properties . Its bioactivity profile, derived from high-throughput screening campaigns, includes moderate inhibition of soluble epoxide hydrolase (sEH) and weak activity against SARS-CoV-2 papain-like protease (PLpro) [1].

Why In-Class Analogs Cannot Be Freely Substituted for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one in Screening Cascades


Pyridazin-3(2H)-one derivatives exhibit widely divergent target engagement profiles depending on subtle variations in peripheral substitution. The naphthalen-1-yl (α-naphthyl) regioisomer at C6 imposes a distinct spatial orientation of the aromatic system relative to the pyridazinone core compared to the naphthalen-2-yl (β-naphthyl) analog, which alters both molecular shape complementarity with protein binding pockets and physicochemical properties such as lipophilicity and polar surface area . Furthermore, the 3,4-dimethoxyphenyl ketone motif on the N2 side chain introduces a hydrogen-bond acceptor network and conformational constraint that differs from simpler N-alkyl or N-aryl pyridazinone congeners. These structural features collectively produce a unique pharmacological fingerprint that cannot be replicated by generic pyridazinone analogs, necessitating compound-specific evaluation rather than class-level substitution in screening workflows [1].

Quantitative Differentiation Evidence for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one Versus Key Analogs


Naphthalene Regioisomerism: 1-Naphthyl vs. 2-Naphthyl Substitution Defines Target Recognition Geometry

The target compound features a naphthalen-1-yl (α-naphthyl) substituent at the pyridazinone C6 position, in contrast to the commercially available 2-naphthyl (β-naphthyl) isomer. The 1-naphthyl group orients the fused bicyclic system at an acute angle relative to the pyridazinone ring, creating a sterically constrained binding surface that differs fundamentally from the more extended geometry of the 2-naphthyl isomer. This regioisomeric difference is known to produce distinct target binding profiles in pyridazinone chemotypes, as demonstrated in PDE3/PDE4 selectivity studies where pyridazinone 3b (pIC50 = 6.5 for PDE4 and 6.6 for PDE3) lost PDE4 selectivity upon N-substitution modification [1]. The 1-naphthyl compound presents a unique spatial pharmacophore not found in 2-naphthyl or phenyl-substituted pyridazinones.

Pyridazinone SAR Naphthalene regioisomerism Molecular recognition

Soluble Epoxide Hydrolase (sEH) Inhibition: Defined Ki Establishes Baseline for Structure-Based Optimization

The target compound exhibits mixed-type inhibition of soluble epoxide hydrolase (sEH, human) with a Ki value of 27,800 nM (27.8 μM) as determined using PHOME as substrate and measuring 6-methoxy-2-naphthaldehyde formation [1]. This Ki value places the compound in the moderate-weak inhibitor range compared to benchmark sEH inhibitors such as t-TUCB, which displays an IC50 of 0.9 nM against the human enzyme . While significantly less potent than optimized sEH inhibitors, the compound provides a structurally distinct starting point for fragment-based or structure-guided optimization, given that its pyridazinone core and 3,4-dimethoxyphenyl ketone motif differ from the urea/carbamate-based pharmacophore typical of potent sEH inhibitors .

sEH inhibition Epoxide hydrolase Pyridazinone pharmacology

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition: Defined IC50 Supports Antiviral Screening Applications

In a biochemical assay measuring inhibition of SARS-CoV-2 papain-like protease (PLpro)-mediated deubiquitination using a ubiquitinated substrate, the target compound demonstrated an IC50 of 17,500 nM (17.5 μM) [1]. This places the compound in the moderate activity range for PLpro inhibition, compared to optimized non-covalent PLpro inhibitors reported in the literature that achieve IC50 values in the 100–900 nM range [2]. The compound's pyridazinone scaffold differs from the naphthalene-based or benzamide chemotypes that dominate current PLpro inhibitor series, offering a structurally distinct phenotype for antiviral screening panels.

SARS-CoV-2 Papain-like protease Antiviral screening

Optimal Use Cases for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one Based on Quantitative Evidence


Chemical Biology Probe Development Targeting Soluble Epoxide Hydrolase (sEH)

With a defined sEH Ki of 27.8 μM (mixed-type inhibition), this compound serves as a moderate-affinity probe for sEH biochemical and structural studies. Its non-urea pyridazinone scaffold offers a mechanistically distinct binding mode compared to urea-based inhibitors such as t-TUCB (IC50 0.9 nM), making it valuable for crystallographic fragment screening or for investigating alternative sEH binding pockets [1]. The compound's mixed-type inhibition kinetics further suggest utility in studying allosteric or dual-site sEH modulation [1].

Antiviral Screening Libraries for SARS-CoV-2 PLpro Drug Discovery

The validated PLpro IC50 of 17.5 μM supports incorporation of this compound into focused antiviral screening decks. Its pyridazinone core is structurally divergent from the naphthalene-based PLpro inhibitors prevalent in current screening collections, offering a novel chemotype for hit-to-lead optimization or for use as a pharmacophore-negative control in target-based assays [1].

Regioisomer-Specific Pharmacophore Mapping in Pyridazinone SAR Studies

The 1-naphthyl substitution pattern at the pyridazinone C6 position provides a sterically and electronically distinct pharmacophore element compared to the commercially available 2-naphthyl isomer (ChemDiv IB07-2548, logP 3.97, PSA 108.03). Researchers conducting pyridazinone structure-activity relationship (SAR) campaigns can use this compound to probe how naphthalene regioisomerism affects target selectivity, as demonstrated by the PDE3/PDE4 selectivity shift observed in structurally related pyridazinone 3b upon N-substitution modification (PDE4 pIC50 6.5 vs. PDE3 pIC50 6.6) [2].

Biochemical Assay Development and Counter-Screening Panels

Given its dual bioactivity profile—moderate sEH inhibition (Ki 27.8 μM) and weak PLpro inhibition (IC50 17.5 μM)—this compound is well-suited for use as a reference standard in counter-screening panels during kinase or protease inhibitor discovery programs. Its defined potency values enable quantitative assessment of assay window and selectivity thresholds, and its commercial availability through ChemDiv and other screening compound suppliers facilitates reproducible procurement [1].

Quote Request

Request a Quote for 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.